molecular formula C8H10N2O2 B1422795 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione CAS No. 1247584-05-9

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Cat. No. B1422795
M. Wt: 166.18 g/mol
InChI Key: WLMQLKWTLRJQNB-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione , also known by its chemical formula C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O , is a compound with intriguing properties. Its molecular structure features a pyrazole ring substituted with a methyl group and a butane-1,3-dione moiety. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, similar pyrazole derivatives have been synthesized using various methods. Researchers often employ condensation reactions, cyclizations, and functional group transformations to achieve the desired structure. Further studies are needed to elucidate the specific synthetic route for 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione .



Molecular Structure Analysis

The molecular formula C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O suggests a relatively small and compact structure. The pyrazole ring contributes to its aromatic character, while the butane-1,3-dione moiety imparts reactivity. The arrangement of atoms and bond angles play a crucial role in its properties.



Chemical Reactions Analysis


  • Substitution Reactions : The methyl group on the pyrazole ring can undergo substitution reactions, leading to various derivatives.

  • Enolization and Tautomerism : The butane-1,3-dione moiety can form enols, which tautomerize to keto forms. These dynamic equilibria influence reactivity.

  • Metal Complexation : The carbonyl groups may coordinate with metal ions, forming stable complexes.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point to understand its solid-state behavior.

  • Solubility : Assess its solubility in various solvents.

  • Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra to identify functional groups and confirm its structure.


Scientific Research Applications

Synthesis of Pyrazole Derivatives

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and its derivatives play a significant role in the synthesis of various pyrazole compounds. Bonacorso et al. (2011) reported the synthesis of succinyl-spaced pyrazoles, including derivatives of 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, demonstrating their potential in regioselective cyclocondensation reactions (Bonacorso et al., 2011).

Coordination Chemistry and Luminescence

The compound has also been used in the formation of coordination complexes, particularly in the field of luminescence. Taydakov et al. (2022) synthesized a binuclear gadolinium (III) complex using 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, highlighting its potential in creating luminescent complexes, especially with Eu3+ and Sm3+ ions (Taydakov et al., 2022).

Heterocyclic Compound Synthesis

The molecule is instrumental in the synthesis of diverse heterocyclic compounds. Rachedi et al. (2018) reported the synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids using 1-(1H-pyrazol-4-yl)butane-1,3-diones (Rachedi et al., 2018). Such studies underscore the versatility of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione in organic synthesis.

Application in Organic Chemistry

The chemical plays a vital role in various organic reactions. Baeva and Gataullin (2021) demonstrated its use in reactions with phenylhydrazine to produce 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and other derivatives (Baeva & Gataullin, 2021).

Potential in Electroluminescent Materials

The compound has shown promise in the development of electroluminescent materials for OLED applications. Taydakov et al. (2016) synthesized pyrazole substituted 1.3-diketones for use in luminescent complexes with Eu(III) ion, demonstrating its effectiveness in OLED technology (Taydakov et al., 2016).

Antimicrobial and Antitumor Applications

Research has also explored its antimicrobial and antitumor potential. Rani et al. (2020) utilized 1-phenyl-4-(pyrazole-1-yl)butane-1,3-dione in the synthesis of metal complexes, which showed enhanced antimicrobial and antifungal activities (Rani et al., 2020). Additionally, Al-Suwaidan et al. (2015) evaluated substituted 2-benzylidenebutane-1,3-dione and trifluoromethyl-1H-pyrazole analogues for antitumor activity, indicating its potential in cancer treatment (Al-Suwaidan et al., 2015).

Safety And Hazards

While I don’t have specific safety data for this compound, it’s essential to handle it with care. Consult safety sheets and follow laboratory protocols.


Future Directions


  • Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Derivatives : Synthesize derivatives with modified substituents for enhanced properties.

  • Computational Studies : Perform quantum mechanical calculations to predict properties and interactions.


properties

IUPAC Name

1-(1-methylpyrazol-4-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-9-10(2)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQLKWTLRJQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IV Taydakov, YA Belousov, MT Metlin… - Molbank, 2022 - mdpi.com
A binuclear gadolinium (III) complex was obtained through the interaction of GdCl 3 ·6H 2 O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and NaOH in MeOH solution. …
Number of citations: 3 www.mdpi.com
N Kandasamy, N Keerthi… - ACS Applied Electronic …, 2023 - ACS Publications
OLEDs are generally used in display devices and lighting that significantly aid energy conservation. The focus of the current study was on the synthesis of four-coordinate mixed ligand …
Number of citations: 0 pubs.acs.org

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